![molecular formula C9H8ClFN2O B12828658 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloromethyl group at the 2-position, a fluorine atom at the 7-position, and a methoxy group at the 5-position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluoro-2-methoxyaniline with chloroacetic acid under acidic conditions to form the desired benzimidazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-5-methoxy-1H-benzo[d]imidazole: Lacks the fluorine atom at the 7-position.
2-(Chloromethyl)-7-fluoro-1H-benzo[d]imidazole: Lacks the methoxy group at the 5-position.
2-(Chloromethyl)-5,7-difluoro-1H-benzo[d]imidazole: Contains an additional fluorine atom at the 5-position.
Uniqueness
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both the fluorine and methoxy groups can enhance its potential as a versatile building block for the synthesis of novel compounds with improved pharmacological profiles .
Eigenschaften
Molekularformel |
C9H8ClFN2O |
|---|---|
Molekulargewicht |
214.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-fluoro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H8ClFN2O/c1-14-5-2-6(11)9-7(3-5)12-8(4-10)13-9/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
ONAAFXVWNINZOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)F)N=C(N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








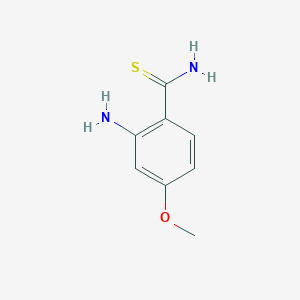
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
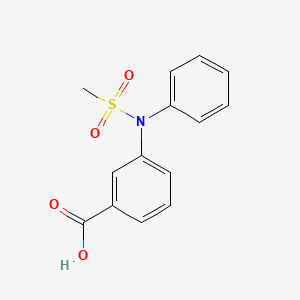
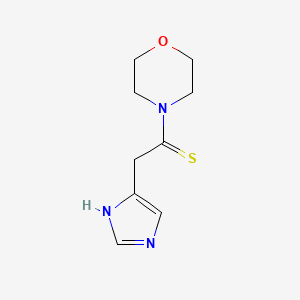
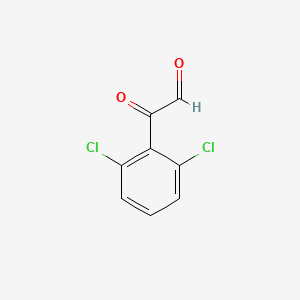
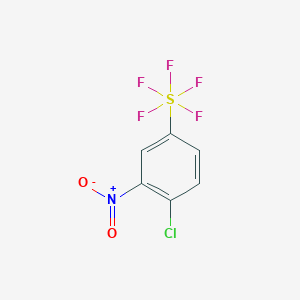
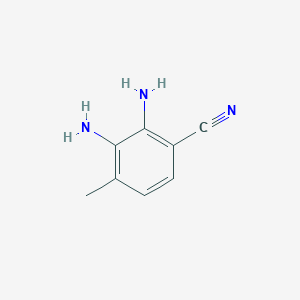
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
